Physicochemical Property Comparison: 3-(Phenylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one vs. 5-Trifluoromethyl Analog
The target compound (CAS 1428348-19-9) differs from its closest publicly disclosed analog, 3-(Phenylthio)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propan-1-one (CAS 1421528-98-4), by the absence of a trifluoromethyl substituent on the pyridine ring. This structural difference translates into computed property shifts that can guide selection when lipophilicity and hydrogen-bond acceptor character are critical experimental variables [1]. Neither compound has published bioactivity data, so this comparison is based solely on computed molecular properties.
| Evidence Dimension | Computed lipophilicity (XLogP3) and molecular weight |
|---|---|
| Target Compound Data | XLogP3 = 3.3; MW = 342.5 g/mol; H-bond acceptors = 4; TPSA = 67.7 Ų [1] |
| Comparator Or Baseline | 5-CF₃ analog (CAS 1421528-98-4): XLogP3 ≈ 3.9 (estimated); MW = 410.46 g/mol; H-bond acceptors = 6 (including three F atoms as weak acceptors); TPSA = 67.7 Ų |
| Quantified Difference | ΔXLogP3 ≈ +0.6 log units; ΔMW = +68.0 g/mol (~20% increase); identical TPSA |
| Conditions | Computed using XLogP3 algorithm (PubChem/ChemicalBook); TPSA calculated by Cactvs 3.4.6.11; no experimental logP or logD values available |
Why This Matters
The ~0.6 log unit lower predicted lipophilicity of the target compound may translate to improved aqueous solubility and distinct membrane partitioning behavior compared to the CF₃ analog, a factor relevant for assay solubility and pharmacokinetic screening cascades.
- [1] PubChem Compound Summary, CID 71798642, computed XLogP3 = 3.3, TPSA = 67.7 Ų, MW = 342.5 g/mol (2026). View Source
